molecular formula C12H16O4 B076341 ar-(Allyloxy)benzenetrimethanol CAS No. 10580-81-1

ar-(Allyloxy)benzenetrimethanol

Katalognummer: B076341
CAS-Nummer: 10580-81-1
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: LCZGQAGYKBQHKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ar-(Allyloxy)benzenetrimethanol is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of an allyloxy group attached to a benzene ring substituted with three methylol groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ar-(Allyloxy)benzenetrimethanol typically involves the reaction of 2,4,6-trimethylolbenzene with allyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the allyl group and the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The product is typically purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: ar-(Allyloxy)benzenetrimethanol undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.

    Reduction: Formation of allyl alcohol.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

ar-(Allyloxy)benzenetrimethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of ar-(Allyloxy)benzenetrimethanol involves its interaction with molecular targets through its functional groups. The allyloxy group can participate in various chemical reactions, while the benzene ring provides stability and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

ar-(Allyloxy)benzenetrimethanol can be compared with similar compounds such as:

    1-Allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.

    1-Allyloxy-2-hydroxybenzophenone: Used in the preparation of grafted polymers for electrical applications.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of allyloxy and methylol groups makes it versatile for various applications.

Eigenschaften

CAS-Nummer

10580-81-1

Molekularformel

C12H16O4

Molekulargewicht

224.25 g/mol

IUPAC-Name

[3,5-bis(hydroxymethyl)-4-prop-2-enoxyphenyl]methanol

InChI

InChI=1S/C12H16O4/c1-2-3-16-12-10(7-14)4-9(6-13)5-11(12)8-15/h2,4-5,13-15H,1,3,6-8H2

InChI-Schlüssel

LCZGQAGYKBQHKZ-UHFFFAOYSA-N

SMILES

C=CCOC1=C(C=C(C=C1CO)CO)CO

Kanonische SMILES

C=CCOC1=C(C=C(C=C1CO)CO)CO

Key on ui other cas no.

64051-40-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.